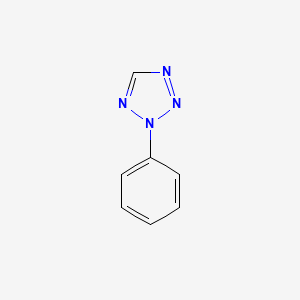

2-Phenyl-2h-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Phenyl-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a phenyl group. Tetrazoles are known for their high nitrogen content and unique electronic properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .

Synthetic Routes and Reaction Conditions:

Cycloaddition Reactions: One common method involves the [3+2] cycloaddition of aryl diazonium salts with trimethylsilyldiazomethane.

Microwave-Assisted Reactions: Primary alcohols or aldehydes react with molecular iodine in the presence of ammonia to form nitrile intermediates, which then undergo [3+2] cycloaddition with dicyandiamide and sodium azide.

Industrial Production Methods:

Eco-Friendly Approaches: Utilizing water as a solvent, moderate conditions, and non-toxic reagents to achieve high yields.

Types of Reactions:

Oxidation and Reduction: Tetrazoles can undergo oxidation and reduction reactions, often involving strong oxidizers or reducing agents.

Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions:

Oxidizers: Acidic chlorides, anhydrides, and strong acids.

Reducing Agents: Various metals and hydrides.

Major Products:

Aromatic Compounds: Substituted tetrazoles often yield aromatic products due to their stable ring structure.

Chemistry:

Biology and Medicine:

Pharmaceuticals: Tetrazoles serve as bioisosteres for carboxylic acids, enhancing the pharmacokinetic properties of drugs.

Industry:

Mechanism of Action

2-Phenyl-2H-tetrazole exerts its effects primarily through its ability to act as a bioisostere for carboxylic acids. This allows it to interact with various biological targets, including enzymes and receptors, by mimicking the electronic and steric properties of carboxyl groups . The tetrazole ring stabilizes negative charges through electron delocalization, facilitating receptor-ligand interactions .

Comparison with Similar Compounds

1H-Tetrazole: Another isomer of tetrazole with similar properties but different tautomeric forms.

5-Phenyltetrazole: Similar to 2-Phenyl-2H-tetrazole but with the phenyl group at a different position.

Uniqueness:

Biological Activity

2-Phenyl-2H-tetrazole is a compound of significant interest due to its diverse biological activities, including antioxidant, antitumor, and antihypertensive properties. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. Its synthesis typically involves the reaction of phenyl hydrazine with carbonyl compounds or through cyclization reactions involving azides. The structural integrity and conformation of the compound can be analyzed using techniques such as NMR and X-ray diffraction, which confirm its molecular geometry and bonding characteristics .

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant properties. The antioxidant activity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the radical scavenging ability of compounds. For instance, one study reported that a derivative of this compound showed a radical scavenging activity ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL, indicating effective antioxidant potential even at low concentrations .

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 71.7 |

| 100 | N/A |

| 300 | 72.5 |

Antitumor Activity

The antitumor properties of this compound have also been explored. In one study, derivatives were tested against epidermoid carcinoma cells, showing promising results that suggest their potential as therapeutic agents in cancer treatment. The binding affinity of these compounds to specific enzymes was assessed through molecular docking studies, revealing significant interactions that could inhibit tumor growth .

Antihypertensive Activity

The antihypertensive effects of compounds related to this compound have been investigated as well. A series of ester derivatives synthesized from tetrazole showed significant activity as angiotensin-II receptor antagonists. These compounds demonstrated enhanced antihypertensive effects compared to their parent drugs, indicating a potential for developing new antihypertensive therapies .

Multitarget Biological Activity

Another interesting aspect of this compound is its multitarget biological activity. For example, a derivative known as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine exhibited high probabilities for various activities, including analgesic effects and inhibition of phospholipase D. Such multitarget profiles suggest that these compounds might be useful in treating complex conditions involving multiple pathways .

Case Studies and Research Findings

- Antioxidant Study : A recent investigation into the antioxidant properties of tetrazole derivatives highlighted their ability to scavenge free radicals effectively, providing insights into their use in preventing oxidative stress-related diseases .

- Antitumor Efficacy : In vitro studies on epidermoid carcinoma cells indicated that specific tetrazole derivatives could inhibit cell proliferation significantly, suggesting their potential role in cancer therapy .

- Hypertension Treatment : Research on synthesized ester derivatives demonstrated their effectiveness in lowering blood pressure in animal models, marking them as promising candidates for further clinical development .

Properties

CAS No. |

56476-95-0 |

|---|---|

Molecular Formula |

C7H6N4 |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

2-phenyltetrazole |

InChI |

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h1-6H |

InChI Key |

QLDFMNWSPWEFIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.